molecular formula C15H14N2O B14952096 N-phenyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 61589-28-4

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14952096
CAS No.: 61589-28-4
M. Wt: 238.28 g/mol
InChI Key: RIAYZJVKRQJSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 56632-33-8) is a bicyclic carboxamide derivative characterized by a partially saturated indole core (2,3-dihydroindole) and a phenyl substituent on the carboxamide nitrogen. Its molecular formula is C15H14N2O (molecular weight: 238.29 g/mol), with a polar surface area (PSA) of 46.33 Ų, indicating moderate solubility and permeability . This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity, pharmacokinetics, and binding affinity.

Properties

CAS No.

61589-28-4

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-phenyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C15H14N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18)

InChI Key

RIAYZJVKRQJSBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation of 2,3-dihydro-1H-indole with phenyl isocyanate remains a foundational method. In a representative procedure, equimolar reactants are refluxed in anhydrous dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 eq) for 12 hours, yielding 65–68% crude product. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to ≥95%. Challenges include competitive formation of N,N'-diarylurea byproducts, mitigated by slow addition of isocyanate at 0°C.

Alkylation Strategies

N-Alkylation of indoline precursors with phenyl chloroformate exemplifies a two-step approach. Initial activation of indoline using potassium tert-butoxide (2.0 eq) in tetrahydrofuran (THF) at −78°C precedes dropwise addition of phenyl chloroformate, yielding the intermediate carbamate (89% conversion). Subsequent hydrolysis with aqueous HCl (1M, 60°C, 4h) furnishes the target carboxamide in 73% isolated yield. Side reactions involving over-alkylation are suppressed by maintaining stoichiometric control (1:1.05 indoline:chloroformate ratio).

Advanced Catalytic Methods

Palladium-Mediated Cross-Coupling

Recent innovations leverage Suzuki-Miyaura coupling for introducing aryl groups. As detailed in US Patent 7,544,685B2, 5-bromo-2,3-dihydro-1H-indole-1-carboxamide reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in 1,4-dioxane/water (4:1). Microwave irradiation (120°C, 20 min) achieves 78% yield with 99% regioselectivity. Comparative studies show PdCl₂(dppf) enhances turnover frequency (TOF = 320 h⁻¹) but requires rigorous oxygen exclusion.

Solid-Phase Synthesis

Immobilization on Wang resin enables rapid library generation. Coupling Fmoc-protected 2,3-dihydroindole to resin-bound aniline (HBTU, DIEA, DMF, 24h) followed by TFA cleavage affords the carboxamide in 85% purity. This method reduces purification demands but faces limitations in scale (>10g batches exhibit 15% yield drop due to resin swelling).

Reaction Optimization Parameters

Solvent Systems

Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification. Mixed solvent systems (DMF:THF 1:3) balance solubility and ease of workup, reducing emulsion formation during aqueous extraction. Green chemistry approaches using cyclopentyl methyl ether (CPME) show promise, achieving 70% yield with 98% recovery of solvent.

Catalytic Additives

Copper(I) iodide (10 mol%) accelerates Ullmann-type couplings of electron-deficient aryl halides, reducing reaction times from 48h to 8h at 110°C. However, residual copper contamination (>200 ppm) necessitates chelating resin treatment for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d6) reveals diagnostic signals: δ 8.21 (s, 1H, CONH), 7.45–7.32 (m, 5H, Ph), 4.30 (t, J = 8.1 Hz, 2H, CH₂), 3.15 (t, J = 8.1 Hz, 2H, CH₂). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 252.1132 [M+H]⁺ (calc. 252.1134).

Purity Assessment

Reverse-phase HPLC (C18 column, 50:50 MeCN:H₂O + 0.1% TFA) resolves synthetic impurities (<0.3% area). Thermal gravimetric analysis (TGA) indicates decomposition onset at 218°C, guiding storage conditions.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (WO 2023/045671) employs microreactors (0.5 mm ID) for exothermic amidation steps, achieving 92% conversion at 150°C with 2-minute residence time. Integrated crystallization units produce 99.5% pure crystals (mean size 50 µm) suitable for direct tablet compression.

Waste Mitigation Strategies

Distillation recovery of DMF achieves 98% solvent reuse, reducing hazardous waste output by 40%. Enzymatic hydrolysis of byproducts (Candida antarctica lipase B) decreases biological oxygen demand (BOD) in effluent streams by 65%.

Comparative Methodological Analysis

Table 1. Synthetic Method Performance Metrics

Method Yield (%) Purity (%) Scalability Key Advantage
Condensation 65–68 95 Moderate Low catalyst load
Pd Cross-Coupling 78 99 High Regioselectivity
Solid-Phase 85 98 Low Rapid diversification
Continuous Flow 92 99.5 Industrial Throughput efficiency

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Bulky substituents (e.g., cyclohexyl, propyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Polar Surface Area (PSA): The baseline compound’s PSA (46.33 Ų) suggests moderate bioavailability. Amino-substituted analogs (e.g., 5-amino derivative) likely exhibit higher PSA due to additional hydrogen bond donors/acceptors, improving target engagement .

Biological Activity

N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic organic compound belonging to the indole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has been primarily studied for its selective inhibition of cyclooxygenase-2 (COX-2) . This enzyme plays a significant role in inflammatory processes, and selective COX-2 inhibitors are beneficial in reducing inflammation while minimizing gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Key Mechanisms:

  • COX-2 Inhibition: The compound shows promise in treating inflammatory conditions by selectively inhibiting COX-2 without affecting COX-1, which is crucial for maintaining gastrointestinal protection .
  • Antimicrobial Properties: Preliminary studies suggest that it may also exhibit antimicrobial activity, making it a candidate for further pharmacological exploration .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anti-inflammatorySelective COX-2 inhibition reduces inflammation with fewer side effects.
AntimicrobialPotential antimicrobial properties warrant further investigation.
AnticancerIndications of antiproliferative effects in certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cyclooxygenase Inhibition Study:
    • A study demonstrated that this compound exhibited significant selectivity for COX-2 over COX-1, suggesting its therapeutic potential in treating inflammatory diseases while minimizing adverse effects .
  • Anticancer Activity:
    • In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and HCT116. The compounds caused morphological changes and enhanced caspase activity at certain concentrations .
  • Metabolic Effects:
    • Research indicated that related compounds could regulate glucose metabolism and control apoptosis, highlighting potential applications in metabolic diseases .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeNotable Properties
2-methyl-N-(4-methylphenyl)-indoleIndole derivativePotential anti-inflammatory activity
5-fluoro-N-(phenyl)-indoleIndole derivativeAnticancer properties
N-(4-tert-butylphenyl)-4-(3-chloropyridin)Piperazine derivativePotent TRPV1 antagonist

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-phenyl-2,3-dihydro-1H-indole-1-carboxamide derivatives?

  • Methodological Answer: A solvent-free Lewis acid-catalyzed approach is widely used. For example, LaCl₃ supported on nano-sized silica (nano-SiO₂) efficiently catalyzes the reaction between primary aromatic amines, isatoic anhydride, and indole derivatives under mild conditions, yielding N-phenyl-2,3-dihydroquinazolinones . Additionally, condensation reactions involving intermediates like 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide with acyl chlorides (e.g., thiophene-2-carboxylic acid derivatives) in the presence of DMAP and triethylamine in DMF are effective for generating structurally diverse carboxamides .

Q. How are indole carboxamide derivatives characterized to confirm structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and elemental analysis are standard. For instance, in the synthesis of 5-chloro-3-hexyl-N-(4-(3-trifluoromethyl-3H-diazirin-3-yl)phenethyl)-1H-indole-2-carboxamide, ¹H NMR confirmed proton environments (e.g., δ = 9.08 ppm for NH), while HRMS validated the molecular ion ([M + H]⁺ observed at m/z 491.1823 vs. calculated 491.1825) . Elemental analysis (e.g., C: 61.33% found vs. 61.16% calculated) ensures purity .

Advanced Research Questions

Q. How can nano-sized catalysts improve the synthesis efficiency of this compound derivatives?

  • Methodological Answer: Nano-sized catalysts like LaCl₃/nano-SiO₂ enhance surface area and catalytic activity, enabling solvent-free reactions with reduced reaction times and higher yields (>80%). The nano-support stabilizes the Lewis acid, preventing aggregation and improving recyclability . Optimization involves varying catalyst loading (e.g., 5–10 mol%) and temperature (80–100°C) to balance efficiency and by-product formation .

Q. What methodologies resolve data contradictions in elemental analysis for indole carboxamides?

  • Methodological Answer: Deviations between experimental and theoretical values (e.g., C: 61.33% vs. 61.16%) require complementary techniques:

  • HPLC: Assess purity (>98%) by quantifying impurities.
  • X-ray Crystallography: Confirm crystal structure and rule out polymorphic variations.
  • Thermogravimetric Analysis (TGA): Detect residual solvents or moisture affecting elemental ratios .

Q. How are structure-activity relationships (SARs) evaluated for indole carboxamide derivatives in pharmacological studies?

  • Methodological Answer: SAR studies involve systematic derivatization (e.g., varying substituents at the indole N1 or phenyl ring) followed by in vitro assays. For lipid-lowering agents, key assays include:

  • Microsomal Triglyceride Transfer Protein (MTP) Inhibition: Measure IC₅₀ values using fluorogenic substrates.
  • Hepatic Lipase (HL) Activity Assays: Quantify enzyme inhibition via spectrophotometric methods .
  • In Vivo Models: Evaluate plasma lipid profiles in hyperlipidemic rodent models .

Q. What strategies optimize reaction yields in multi-step syntheses of indole carboxamide intermediates?

  • Methodological Answer: Key steps include:

  • Intermediate Purification: Combiflash chromatography (e.g., 10–25% ethyl acetate in hexane) removes by-products .
  • Reagent Stoichiometry: Adjust molar ratios (e.g., 1:1.2 for amine:acyl chloride) to drive reactions to completion .
  • Temperature Control: Reflux in dichloromethane or DMF ensures optimal activation of intermediates like chlorosulfonyl isocyanate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.